molecular formula C17H15N7O2 B2715070 N-(1H-1,3-benzodiazol-2-yl)-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1421499-08-2

N-(1H-1,3-benzodiazol-2-yl)-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2715070
CAS No.: 1421499-08-2
M. Wt: 349.354
InChI Key: UWTRWGYWRBSVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,3-benzodiazol-2-yl)-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-yl)-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the acetamide group: The benzimidazole core is then reacted with chloroacetic acid or its derivatives to introduce the acetamide group.

    Attachment of the pyrimidine moiety: The final step involves the reaction of the intermediate with 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzodiazol-2-yl)-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.

    DNA/RNA interaction: The compound may bind to DNA or RNA, affecting their function and replication.

    Receptor binding: The compound may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar benzimidazole cores, such as albendazole and mebendazole.

    Pyrimidine derivatives: Compounds with similar pyrimidine moieties, such as 5-fluorouracil and cytarabine.

Uniqueness

N-(1H-1,3-benzodiazol-2-yl)-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide is unique due to its specific combination of benzimidazole and pyrimidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(1H-1,3-benzodiazol-2-yl)-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodiazole moiety linked to a pyrazole and pyrimidine scaffold, which are known for their diverse biological activities. The following table summarizes its chemical identifiers:

PropertyValue
IUPAC Name This compound
Molecular Formula C18H20N6O2
Molecular Weight 344.40 g/mol
CAS Number Not Available

Biological Activity Overview

Research indicates that compounds containing both pyrazole and pyrimidine rings exhibit a variety of pharmacological effects, including:

1. Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. A study by Bandgar et al. (2010) reported that certain pyrazole derivatives exhibited up to 73% inhibition of cancer cell proliferation at concentrations as low as 10 µM .

2. Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. In vitro assays indicated that related compounds significantly reduced inflammation markers in various models .

3. Antimicrobial Activity
Recent investigations into the biological activity of pyrazole and benzodiazole derivatives have revealed promising antimicrobial properties. For example, certain derivatives demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing their potential as antibiotic agents .

The mechanisms by which this compound exerts its biological effects may involve:

1. Enzyme Inhibition
Compounds with similar structures have been identified as inhibitors of cyclin-dependent kinases (CDKs) and other enzymes critical in cell cycle regulation, which may contribute to their anticancer properties.

2. Modulation of Signaling Pathways
Research indicates that pyrazole derivatives can modulate various signaling pathways involved in inflammation and cancer progression, including NF-kB and MAPK pathways.

Case Studies

A selection of case studies highlights the biological activity of related compounds:

Case Study 1: Anticancer Efficacy
A study involving a series of synthesized pyrazole derivatives demonstrated significant inhibition of human cancer cell lines with IC50 values ranging from 0.04 µM to 11.4 µM. Among these, one derivative exhibited potent activity against non-small cell lung cancer cells (HOP-92) .

Case Study 2: Anti-inflammatory Effects
In a model assessing paw edema in rats induced by carrageenan, a related compound showed a reduction in inflammation comparable to indomethacin, suggesting strong anti-inflammatory potential .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2/c1-11-19-14(24-8-4-7-18-24)9-16(20-11)26-10-15(25)23-17-21-12-5-2-3-6-13(12)22-17/h2-9H,10H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTRWGYWRBSVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC(=O)NC2=NC3=CC=CC=C3N2)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.